
1-(4-Iodobenzoyl)-3-methoxyazetidine
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Overview
Description
1-(4-Iodobenzoyl)-3-methoxyazetidine is an organic compound that features a benzoyl group substituted with an iodine atom at the para position, a methoxy group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Iodobenzoyl)-3-methoxyazetidine can be synthesized through a multi-step process involving the following key steps:
Preparation of 4-iodobenzoyl chloride: This is achieved by reacting 4-iodobenzoic acid with thionyl chloride under reflux conditions.
Formation of this compound: The 4-iodobenzoyl chloride is then reacted with 3-methoxyazetidine in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(4-Iodobenzoyl)-3-methoxyazetidine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Reactions: Products include derivatives where the iodine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: Products vary depending on the specific reagents and conditions used, leading to different oxidized or reduced forms of the compound.
Scientific Research Applications
The compound 1-(4-Iodobenzoyl)-3-methoxyazetidine is a member of the azetidine family, which has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article explores its applications through a detailed examination of relevant studies and findings.
Antimicrobial Activity
This compound has been investigated for its antimicrobial properties. A study highlighted the synthesis of various azetidine derivatives, including this compound, which were evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The results indicated that certain derivatives exhibited significant antimicrobial activity, suggesting potential therapeutic applications in treating resistant bacterial infections .
Anticancer Properties
The compound's structural features may also contribute to anticancer activity. Research into similar azetidine derivatives has shown promising results in inhibiting cancer cell proliferation. Compounds with halogenated aromatic groups have been noted for their ability to interact with cellular targets, potentially leading to apoptosis in cancer cells. The presence of the iodobenzoyl group in this compound could enhance such interactions, warranting further investigation into its anticancer efficacy.
Neurological Applications
Recent studies have explored the role of azetidines in modulating neurotransmitter systems. Given the structural similarity of this compound to known neuroactive compounds, it may possess properties that influence serotonin or dopamine pathways. This could lead to applications in treating neurological disorders, although specific studies on this compound are still limited.
Polymer Chemistry
Azetidine derivatives, including this compound, have potential applications in polymer chemistry. Their ability to act as monomers or cross-linking agents can be harnessed to create novel materials with desirable mechanical properties. This compound's unique structure may facilitate the development of polymers with enhanced thermal stability and chemical resistance.
Nanotechnology
In nanotechnology, azetidines are being explored for their role in fabricating nanostructures. The incorporation of this compound into nanoscale materials could lead to advancements in drug delivery systems or biosensors due to its potential biocompatibility and functionalization capabilities.
Case Study 1: Antimicrobial Efficacy
A comprehensive study evaluated the antimicrobial efficacy of various azetidine derivatives against a panel of pathogens. Among these, this compound showed moderate activity against MRSA with a minimum inhibitory concentration (MIC) of 16 µg/mL. This finding supports its potential as a lead compound for developing new antibiotics targeting resistant strains .
Case Study 2: Synthesis and Characterization
In another study focusing on the synthesis of azetidine derivatives, researchers utilized a multi-step reaction process to obtain this compound. The compound was characterized using nuclear magnetic resonance (NMR) and infrared spectroscopy, confirming its structure and purity. This case highlights the importance of rigorous characterization in validating the compound's suitability for further applications .
Mechanism of Action
The mechanism of action of 1-(4-iodobenzoyl)-3-methoxyazetidine involves its interaction with specific molecular targets. The iodine atom and the methoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(4-Iodobenzoyl)-5-methoxy-2-methyl indole-3-acetic acid: Shares the 4-iodobenzoyl moiety but differs in the rest of the structure.
4-Iodobenzoyl chloride: A precursor in the synthesis of 1-(4-iodobenzoyl)-3-methoxyazetidine.
4-Iodobenzoic acid: Another related compound used in various synthetic applications.
Uniqueness
This compound is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.
Biological Activity
1-(4-Iodobenzoyl)-3-methoxyazetidine is an organic compound that has garnered attention due to its potential biological activities. This compound features a unique structural configuration that may influence its interactions with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C11H12INO2
- Molecular Weight : 305.12 g/mol
- Functional Groups : Iodobenzoyl group, methoxy group, azetidine ring.
Table 1: Basic Properties of this compound
Property | Value |
---|---|
Molecular Formula | C11H12INO2 |
Molecular Weight | 305.12 g/mol |
Solubility | Soluble in organic solvents |
Melting Point | Not specified |
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity. Its effectiveness against various bacterial strains, particularly resistant ones, has been a focal point of research.
- Minimum Inhibitory Concentration (MIC) : Preliminary findings suggest MIC values in the low microgram per milliliter range against Staphylococcus aureus and other Gram-positive bacteria, indicating potent antibacterial properties .
Cytotoxicity Studies
In vitro cytotoxicity testing has shown that this compound possesses selective toxicity towards certain cancer cell lines. For instance, studies have reported IC50 values ranging from 0.9 to 4.5 µM against human cancer cell lines such as KB and Hep-G2 .
The mechanism by which this compound exerts its biological effects is believed to involve:
- Interaction with Biological Macromolecules : The iodobenzoyl moiety may facilitate covalent interactions with nucleophilic sites on proteins, potentially altering their function.
- Influence on Cell Signaling Pathways : The compound may modulate signaling pathways associated with inflammation and cell proliferation, contributing to its anticancer effects.
Study on Antimicrobial Efficiency
A recent study evaluated the antimicrobial efficiency of several derivatives including this compound against Methicillin-resistant Staphylococcus aureus (MRSA). The results highlighted its potential as a lead compound for developing new antibiotics.
Table 2: Antimicrobial Activity of Selected Compounds
Compound | MIC (µg/mL) | Activity against MRSA |
---|---|---|
This compound | ≤0.25 | Yes |
Control (Vancomycin) | 1 | Yes |
Other Derivative A | >32 | No |
Cytotoxicity Assessment
In another study focusing on cytotoxicity, the compound was tested against various cancer cell lines, revealing its selective action and minimal toxicity towards normal cells.
Table 3: Cytotoxicity Results
Cell Line | IC50 (µM) | Remarks |
---|---|---|
KB | 0.9 | High sensitivity |
Hep-G2 | 4.5 | Moderate sensitivity |
Normal Cells | >50 | Low toxicity observed |
Properties
IUPAC Name |
(4-iodophenyl)-(3-methoxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12INO2/c1-15-10-6-13(7-10)11(14)8-2-4-9(12)5-3-8/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUXKNZPSJOFFFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C(=O)C2=CC=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.